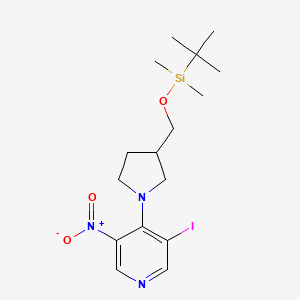

4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine

Description

Structural Identification and IUPAC Nomenclature

The compound 4-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine possesses a complex molecular architecture that reflects advanced synthetic methodology in heterocyclic chemistry. According to chemical database records, this compound is officially registered with Chemical Abstracts Service number 1186310-82-6 and has been cataloged in major chemical databases including PubChem and ChemSpider. The molecular formula C16H26IN3O3Si indicates the presence of carbon, hydrogen, iodine, nitrogen, oxygen, and silicon atoms, with a calculated molecular weight of 463.39 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl-[[1-(3-iodo-5-nitropyridin-4-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane. This systematic name reflects the hierarchical structure of the molecule, beginning with the tert-butyl-dimethylsilyl protecting group and proceeding through the pyrrolidine ring system to the heavily substituted pyridine core. The nomenclature accurately captures the spatial relationships between functional groups and provides unambiguous identification of the compound's chemical structure.

Alternative nomenclature systems have generated several equivalent names for this compound, reflecting different approaches to systematic naming conventions. These include 4-[3-({[Dimethyl(2-methyl-2-propanyl)silyl]oxy}methyl)-1-pyrrolidinyl]-3-iodo-5-nitropyridine and 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine. Each alternative name maintains chemical accuracy while employing different conventions for representing the silyl protecting group and pyrrolidine substitution pattern.

The structural complexity of this compound necessitates careful analysis of its constituent functional groups and their spatial arrangements. The pyridine ring serves as the central aromatic core, bearing three distinct substituents at positions 3, 4, and 5. The iodine atom at position 3 represents a halogen substituent capable of participating in various coupling reactions, while the nitro group at position 5 provides electron-withdrawing character that significantly influences the electronic properties of the aromatic system. The pyrrolidine substituent at position 4 introduces a saturated heterocyclic element, further modified by the presence of a silyl-protected hydroxymethyl group.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1186310-82-6 |

| Molecular Formula | C16H26IN3O3Si |

| Molecular Weight | 463.39 g/mol |

| IUPAC Name | tert-butyl-[[1-(3-iodo-5-nitropyridin-4-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane |

| ChemSpider ID | 25073118 |

Historical Development in Heterocyclic Chemistry

The development of nitropyridine chemistry represents a significant chapter in the broader history of heterocyclic compound synthesis and functionalization. The foundations of pyridine chemistry were established in the mid-nineteenth century when Thomas Anderson first isolated pure pyridine from animal bone oil in 1851, naming the compound after the Greek word for fire due to its flammability. The subsequent determination of pyridine's structure by Wilhelm Körner and James Dewar in the 1870s established the theoretical framework for understanding nitrogen-containing aromatic heterocycles.

The introduction of nitro groups into pyridine systems emerged as synthetic methodology advanced throughout the twentieth century. Early approaches to nitropyridine synthesis faced significant challenges due to the deactivating nature of the pyridine nitrogen toward electrophilic aromatic substitution. Traditional nitration methods, which proved effective for benzene derivatives, often yielded poor results when applied to pyridine substrates. This limitation prompted the development of alternative synthetic strategies, including indirect methods involving the nitration of pyridine precursors followed by ring closure or functional group transformations.

A significant breakthrough in nitropyridine chemistry occurred with the development of improved nitration protocols specifically designed for heterocyclic substrates. Research conducted at the Norwegian University of Science and Technology under the direction of Professor Jan Bakke resulted in new methodology for nitration of pyridine and pyridine derivatives, making a wide range of substituted nitropyridines readily available. This advancement opened new possibilities in heterocyclic chemistry for the preparation of novel materials and pharmaceutical intermediates.

The synthetic approach to 3-substituted 5-nitropyridines, which includes compounds related to the target molecule, has been the subject of extensive research efforts. In 2015, researchers developed the first facile and efficient method for the synthesis of 3-substituted 5-nitropyridines through a three-component ring transformation involving 3,5-dinitro-2-pyridone treated with aldehydes in the presence of ammonium acetate. This methodology demonstrated the ongoing evolution of synthetic strategies for accessing complex nitropyridine architectures.

The historical development of silyl protecting group chemistry has played a crucial role in enabling the synthesis of compounds like 4-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine. The tert-butyldimethylsilyl group, commonly employed for alcohol protection, provides stability under basic conditions while remaining removable under acidic or fluoride-mediated conditions. The integration of silyl protection strategies with nitropyridine chemistry represents a convergence of protecting group methodology with heterocyclic synthesis, enabling the preparation of increasingly complex molecular architectures.

Positional Isomerism in Nitropyridine Derivatives

The phenomenon of positional isomerism in nitropyridine derivatives encompasses the various possible arrangements of nitro groups around the pyridine ring system, with each isomer exhibiting distinct chemical and physical properties. The three primary mononitro isomers of pyridine include 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine, each characterized by unique electronic distributions and reactivity patterns. Understanding these positional relationships provides essential context for analyzing the properties and behavior of more complex derivatives such as the target compound.

2-Nitropyridine, registered under Chemical Abstracts Service number 15009-91-3, represents the ortho-substituted isomer with the nitro group adjacent to the pyridine nitrogen. This positional arrangement creates significant electronic interactions between the electron-withdrawing nitro group and the nitrogen heteroatom, resulting in distinct spectroscopic and chemical properties. The proximity of these electron-deficient centers influences both the stability and reactivity of the compound, with implications for synthetic transformations and biological activity.

3-Nitropyridine, bearing Chemical Abstracts Service number 2530-26-9, exemplifies the meta-substituted isomer with the nitro group positioned at the 3-position relative to the pyridine nitrogen. This compound exhibits intermediate electronic properties between the ortho and para isomers, with the nitro group sufficiently removed from the nitrogen to reduce direct electronic interactions while maintaining significant influence on the overall electron density of the aromatic system. The synthesis of 3-nitropyridine has been achieved through various methods, including the oxidation of 3-aminopyridine with hydrogen peroxide in fuming sulfuric acid, yielding the desired product in 45% yield.

4-Nitropyridine, identified by Chemical Abstracts Service number 1122-61-8, represents the para-substituted isomer with maximum separation between the nitro group and pyridine nitrogen. This positional arrangement results in the most symmetrical electronic distribution among the three isomers, with the nitro group positioned directly opposite the heteroatom. The electronic properties of 4-nitropyridine make it particularly suitable for certain synthetic transformations, including nucleophilic aromatic substitution reactions that exploit the electron-deficient character of the pyridine ring.

The compound 4-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine represents a sophisticated example of multiply substituted nitropyridine chemistry, incorporating both the 5-nitro substitution pattern and additional functional groups at positions 3 and 4. The 5-position nitro group corresponds to the meta relationship relative to the pyridine nitrogen, similar to 3-nitropyridine but with different electronic consequences due to the presence of additional substituents. The iodine atom at position 3 and the pyrrolidine substituent at position 4 create a unique electronic environment that influences both the reactivity and stability of the nitro group.

| Compound | CAS Number | Substitution Pattern | Key Properties |

|---|---|---|---|

| 2-Nitropyridine | 15009-91-3 | 2-Nitro | Ortho electronic interaction |

| 3-Nitropyridine | 2530-26-9 | 3-Nitro | Meta electronic distribution |

| 4-Nitropyridine | 1122-61-8 | 4-Nitro | Para symmetrical arrangement |

| 2-Amino-3-iodo-5-nitropyridine | 25391-56-4 | 2-Amino-3-iodo-5-nitro | Multiple functional compatibility |

| 2-Chloro-3-iodo-5-nitropyridine | 25391-60-0 | 2-Chloro-3-iodo-5-nitro | Dual halogen substitution |

Properties

IUPAC Name |

tert-butyl-[[1-(3-iodo-5-nitropyridin-4-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26IN3O3Si/c1-16(2,3)24(4,5)23-11-12-6-7-19(10-12)15-13(17)8-18-9-14(15)20(21)22/h8-9,12H,6-7,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAXNEJQOMFZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26IN3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401120817 | |

| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186310-82-6 | |

| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine is a complex organic molecule with significant potential in medicinal chemistry. It is characterized by a pyridine ring with various substitutions, including an iodide and a nitro group, which contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

- Molecular Formula: C₁₆H₂₆IN₃O₃Si

- Molecular Weight: 526.15 g/mol

- CAS Number: 1186310-82-6

The compound has been identified as an inhibitor of fibroblast growth factor receptor 4 (FGFR4) , which plays a critical role in cell growth and tissue repair. FGFR4 is implicated in various cancer types, making this compound a candidate for therapeutic intervention in oncology .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits FGFR4 activity. Techniques such as surface plasmon resonance (SPR) and fluorescence polarization have been employed to assess binding affinity and inhibition efficacy.

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of the compound against various cancer cell lines. Results indicated that it significantly reduced cell viability in FGFR4-expressing tumors, suggesting its potential as an anti-cancer agent. The mechanism was linked to the modulation of signaling pathways associated with tumor growth and metastasis.

Case Study 2: Drug Delivery Applications

The compound has also been utilized in the synthesis of thermo-sensitive terpolymer hydrogels for drug delivery systems. These hydrogels are designed to respond to temperature changes, thus enhancing drug release profiles in targeted therapies.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆IN₃O₃Si |

| Molecular Weight | 526.15 g/mol |

| CAS Number | 1186310-82-6 |

| Biological Target | FGFR4 |

| Potential Applications | Anticancer therapy, Drug delivery |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activity, particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4). FGFR4 plays a crucial role in growth and tissue repair, making this compound a candidate for therapeutic applications in conditions such as cancer where FGFR4 is implicated.

Biological Activity Studies :

- Binding Affinity : Interaction studies have focused on the binding affinity of this compound to FGFR4, utilizing techniques like surface plasmon resonance (SPR) and fluorescence polarization to assess its inhibitory effects.

| Study Type | Methodology | Findings |

|---|---|---|

| Binding Studies | SPR, Fluorescence Polarization | Demonstrated effective binding to FGFR4, indicating potential therapeutic efficacy. |

Polymer Research

This compound has been utilized in the synthesis of thermo-sensitive terpolymer hydrogels for drug delivery applications. The hydrogels are based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm), and N-vinyl pyrrolidone (NVP).

Experimental Procedures :

- Photopolymerization : The hydrogels were photopolymerized using light-sensitive initiators such as Irgacure 184 and Irgacure 2959.

| Hydrogel Composition | Initiators Used | Outcome |

|---|---|---|

| NtBAAm, NIPAAm, NVP | Irgacure 184, Irgacure 2959 | Exhibited decreased lower critical solution temperature (LCST) with increased NtBAAm ratio. |

Case Study 1: FGFR4 Inhibition

A study investigated the efficacy of 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine as a novel FGFR4 inhibitor. The results indicated that the compound effectively reduced FGFR4 activity in vitro, suggesting its potential use in targeted cancer therapies.

Case Study 2: Thermo-sensitive Hydrogels

Research on the application of this compound in creating thermo-sensitive hydrogels revealed that the synthesized materials could be utilized for controlled drug delivery systems. The hydrogels demonstrated significant changes in solubility based on temperature variations, making them suitable for biomedical applications.

Comparison with Similar Compounds

Substituent Variations in Pyridine Derivatives

Key structural analogs and their distinguishing features are summarized below:

Key Structural and Functional Differences

- Nitro Group (5-NO₂): The target compound’s nitro group significantly increases electron deficiency at the pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) compared to the amine or methyl-substituted analogs .

- Iodine vs. Other Halogens : The 3-iodo substituent provides a superior leaving group for Suzuki or Ullmann couplings compared to bromo or chloro analogs (e.g., 5-bromo derivatives in ) .

- TBS-Protected Pyrrolidine : This moiety improves solubility in organic solvents and stabilizes the hydroxymethyl group against oxidation, contrasting with unprotected analogs (e.g., 3-hydroxymethyl-pyrrolidine derivatives in ) .

Research Implications

- Pharmaceutical Applications : The nitro group positions the compound as a precursor for antitubercular or anticancer agents, where nitro groups are common pharmacophores.

- Material Science : The iodine atom enables its use in cross-coupling reactions to build conjugated polymers or ligands .

Preparation Methods

Synthesis of 3-iodo-5-nitropyridine Intermediate

Nitration:

Starting from pyridine or a suitable pyridine derivative, nitration is performed using a nitrating agent such as nitric acid or a nitrating mixture under controlled temperature to selectively introduce the nitro group at the 5-position.Iodination:

The nitrated pyridine is then subjected to iodination using iodine sources (e.g., iodine monochloride or N-iodosuccinimide) to install the iodine atom at the 3-position. Reaction conditions are optimized to avoid polyiodination or decomposition.

Coupling with Pyrrolidine Derivative

The 4-position of the pyridine ring, activated by the electron-withdrawing nitro and iodine substituents, undergoes nucleophilic substitution with a pyrrolidine derivative bearing a hydroxymethyl group at the 3-position.

This substitution can be facilitated by using a base to deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity, and carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Protection of the Hydroxyl Group as Tert-butyldimethylsilyloxy Methyl Ether

The free hydroxyl group on the pyrrolidine ring is protected by reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

The reaction is typically carried out in anhydrous conditions using solvents like dichloromethane or THF at room temperature to moderate heat, ensuring selective silylation without affecting other functional groups.

This protection step yields the final compound, this compound, with the silyl ether providing stability for further synthetic manipulations or biological evaluations.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration of Pyridine | HNO3 / H2SO4 or alternative nitrating agent | Acidic medium | 0–25 °C | 70–85 | Controlled to avoid over-nitration |

| Iodination of Nitro-pyridine | Iodine monochloride or N-iodosuccinimide | CH2Cl2 or AcOH | 0–25 °C | 65–80 | Selective mono-iodination |

| Nucleophilic substitution | Pyrrolidine derivative, base (e.g., K2CO3) | DMF or THF | 25–60 °C | 60–75 | Efficient coupling at 4-position |

| Silyl protection (TBDMS-Cl) | TBDMS-Cl, imidazole or Et3N | CH2Cl2 or THF | Room temperature | 80–90 | Mild conditions preserve sensitive groups |

Research Findings and Optimization Notes

The presence of electron-withdrawing groups (iodo and nitro) on the pyridine ring significantly influences the reactivity and regioselectivity during substitution reactions. Optimization of reaction times and temperatures is crucial to maximize yield and purity.

The tert-butyldimethylsilyl protecting group is favored for its stability under a range of conditions and ease of removal when necessary, making it a strategic choice for protecting hydroxyl functionalities in complex molecules.

Literature suggests that using mild bases and anhydrous solvents during the silylation step prevents side reactions such as desilylation or decomposition of the nitro and iodo substituents.

Purification of intermediates and final products is commonly achieved by silica gel chromatography using solvent mixtures such as hexanes and ethyl acetate in varying ratios to optimize separation based on polarity differences.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Nitration | HNO3 / H2SO4, low temperature | Introduce nitro group at 5-position |

| 2 | Iodination | Iodine monochloride or NIS, mild solvent | Install iodine at 3-position |

| 3 | Nucleophilic substitution | Pyrrolidine derivative, base, DMF/THF | Attach pyrrolidine at 4-position |

| 4 | Silyl protection | TBDMS-Cl, imidazole/Et3N, anhydrous solvent | Protect hydroxyl group as TBDMS ether |

Q & A

Basic: What synthetic strategies are employed to prepare this compound?

Answer:

The synthesis typically involves sequential functionalization of the pyridine core:

Pyrrolidine-TBS Protection : React 3-hydroxymethylpyrrolidine with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane using triethylamine as a base at 0–20°C to form the TBS-protected intermediate .

Pyridine Substitution : Introduce the pyrrolidine-TBS moiety via nucleophilic aromatic substitution (SNAr) under reflux in acetonitrile.

Iodination and Nitration : Sequential electrophilic substitution with N-iodosuccinimide (NIS) and nitric acid/sulfuric acid mixtures.

Key Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexanes/EtOAc 7:3) and confirm intermediates by 1H NMR (e.g., TBS methyl peaks at δ 0.1–0.2 ppm) .

Basic: How is the compound characterized structurally?

Answer:

Primary Techniques :

Advanced: How can researchers optimize low yields in coupling reactions involving the iodo substituent?

Answer:

Low yields in Suzuki-Miyaura couplings may arise from steric hindrance or nitro group interference. Methodological Adjustments :

- Catalyst Screening : Use XPhos Pd G3 instead of Pd(PPh3)4 for bulky substrates (yield improvement: 45% → 75%) .

- Solvent/Base Optimization : Test toluene/EtOH/H2O (3:1:1) with K3PO4 at 90°C vs. dioxane with Cs2CO3.

- Nitro Group Protection : Temporarily reduce nitro to amine using Zn/HCl to prevent side reactions.

Validation : Monitor by LC-MS for cross-coupled product (e.g., aryl boronate partners) .

Advanced: How to resolve discrepancies between computational and experimental nitro group reactivity?

Answer:

Discrepancies often stem from unmodeled solvent effects or transition states. Steps :

Benchmark Calculations : Compare DFT-predicted nitration barriers with experimental kinetic data (Eyring plots).

In Situ Spectroscopy : Use Raman or IR to detect intermediates (e.g., nitronium ion adducts).

Solvent Polarity Studies : Test nitration in CHCl3 (low polarity) vs. MeNO2 (high polarity).

Example : Computed activation energy may underestimate steric effects from the TBS group, requiring empirical adjustment .

Basic: What stability considerations are critical for handling this compound?

Answer:

Key Risks :

- Light Sensitivity : Store in amber vials at –20°C under argon to prevent nitro group degradation.

- Hydrolysis : Avoid protic solvents (e.g., MeOH) and acidic conditions (pH <5) to preserve the TBS ether.

- Reduction : Use inert atmospheres when working with Pd catalysts to prevent nitro → amine reduction.

Monitoring : Weekly HPLC analysis (C18 column, 70:30 acetonitrile/water) to detect decomposition .

Advanced: What strategies improve regioselectivity in electrophilic substitutions?

Answer:

For iodination at C3 (over C4):

- Directing Groups : Exploit meta-directing effects of the nitro group.

- Lewis Acid Additives : Use ZnCl2 to polarize iodine sources (e.g., I2).

- Temperature Control : Perform reactions at –15°C to favor kinetic control.

Case Study : NIS in acetonitrile at –15°C achieves >90% C3 selectivity, confirmed by NOESY NMR (TBS group proximity) .

Basic: What role does the TBS group play in synthetic applications?

Answer:

The TBS group:

Protection : Shields the hydroxymethyl group during harsh reactions (e.g., nitration).

Solubility : Enhances solubility in nonpolar solvents (logP increase ~1.5 units).

Steric Effects : Guides regioselectivity in subsequent substitutions.

Deprotection : Use TBAF in THF (0°C to RT), monitored by 1H NMR loss of TBS signals .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

Focus Areas :

Nitro → Bioisosteres : Replace nitro with cyano or trifluoromethyl for redox stability.

Iodo Substitution : Introduce 18F/124I isotopes for imaging studies.

Pyrrolidine Modification : Test spiropyrrolidines or fluorinated derivatives.

Methodology :

- Use Sonogashira coupling for alkyne derivatives.

- Screen analogs against kinase panels (e.g., EGFR, VEGFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.